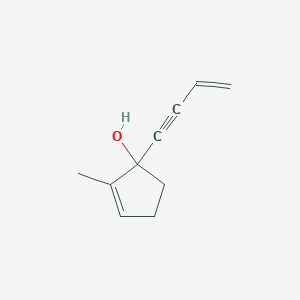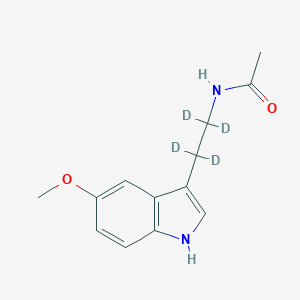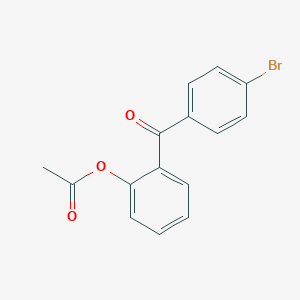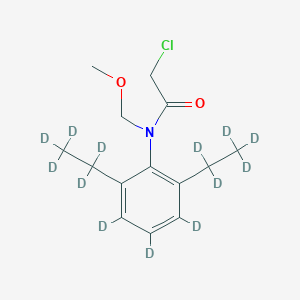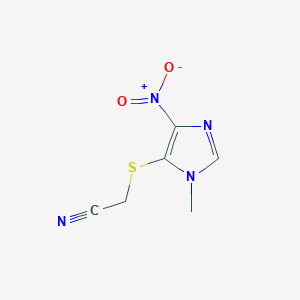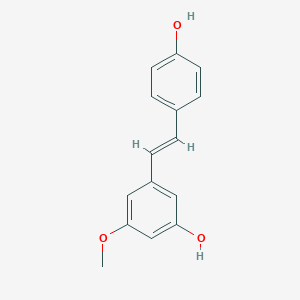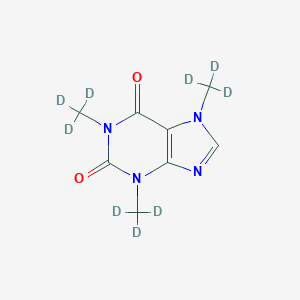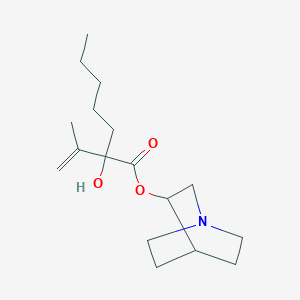
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester, commonly known as Talsaclidine, is a muscarinic agonist that has been extensively studied for its potential therapeutic effects in various neurological disorders. This compound was first synthesized in the 1980s and has since been the subject of numerous research studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
Talsaclidine acts as a muscarinic agonist, specifically targeting the M1 and M4 subtypes of the muscarinic acetylcholine receptor. By binding to these receptors, Talsaclidine can increase the release of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, Talsaclidine can modulate dopamine release in the brain, which may contribute to its antipsychotic effects.
Effets Biochimiques Et Physiologiques
Talsaclidine has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine release in the brain, modulation of dopamine release, and a reduction in oxidative stress and inflammation. Additionally, Talsaclidine has been shown to have neuroprotective effects, which may contribute to its potential therapeutic benefits in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Talsaclidine has several advantages as a research tool, including its high potency and selectivity for the M1 and M4 subtypes of the muscarinic acetylcholine receptor. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several potential future directions for research on Talsaclidine, including further investigation of its mechanism of action, optimization of its pharmacological properties, and clinical trials to evaluate its potential therapeutic benefits in humans. Additionally, there is a need for further research to investigate the potential side effects and toxicity of Talsaclidine, as well as its potential interactions with other drugs. Overall, Talsaclidine represents a promising research tool and potential therapeutic agent for neurological disorders, and further research in this area is warranted.
Méthodes De Synthèse
Talsaclidine can be synthesized using a variety of methods, including the reaction of heptanoic acid with 3-quinuclidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide. Alternatively, it can be prepared by reacting 2-hydroxy-2-isopropentylbutyric acid with 3-quinuclidinylamine in the presence of a coupling agent. Both of these methods have been used successfully to produce high yields of pure Talsaclidine.
Applications De Recherche Scientifique
Talsaclidine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Research studies have shown that Talsaclidine can improve cognitive function and memory in animal models of Alzheimer's disease and can reduce the severity of motor symptoms in animal models of Parkinson's disease. Additionally, Talsaclidine has been shown to have potential as an antipsychotic agent in animal models of schizophrenia.
Propriétés
Numéro CAS |
101913-73-9 |
|---|---|
Nom du produit |
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester |
Formule moléculaire |
C17H29NO3 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C17H29NO3/c1-4-5-6-9-17(20,13(2)3)16(19)21-15-12-18-10-7-14(15)8-11-18/h14-15,20H,2,4-12H2,1,3H3 |
Clé InChI |
PEBZLKBQSSWGNN-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=C)C)(C(=O)OC1CN2CCC1CC2)O |
SMILES canonique |
CCCCCC(C(=C)C)(C(=O)OC1CN2CCC1CC2)O |
Synonymes |
HEPTANOIC ACID, 2-HYDROXY-2-ISOPROPENTYL-, 3-QUINUCLIDINYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



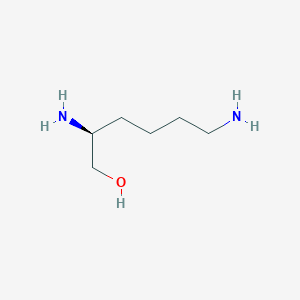
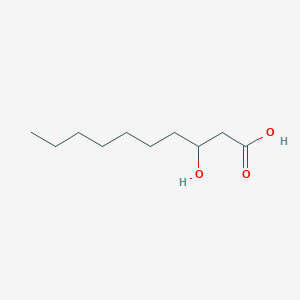
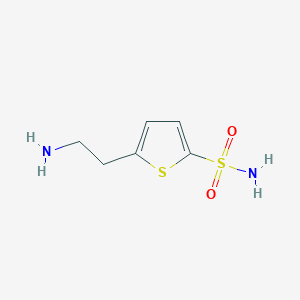
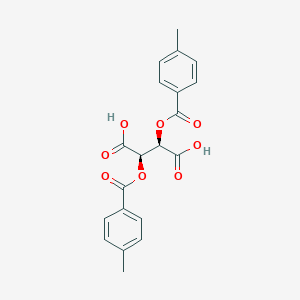
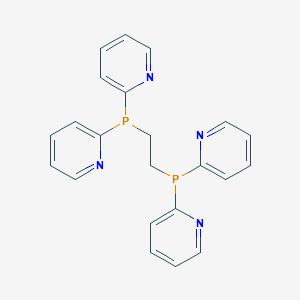
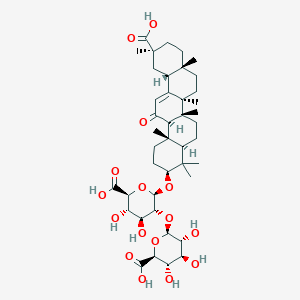
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
